Goshuyuamide I
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Overview
Description
Goshuyuamide I is an alkaloid compound isolated from the fruits of Euodia rutaecarpa, a plant commonly used in traditional Chinese medicine. This compound has garnered interest due to its potential analgesic properties and its role in various pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Goshuyuamide I involves the cyclization of tert-butyl (2-cyanoaryl)carbamates using readily accessible Boc-protected o-amino nitriles. The reaction proceeds smoothly at room temperature using one equivalent of hydrogen peroxide under basic conditions . This method is compatible with a variety of aromatic and heteroaromatic substrates with different functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction and isolation from the fruits of Euodia rutaecarpa. The process typically includes solvent extraction, followed by purification steps such as chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Goshuyuamide I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide under basic conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Catalysts like palladium or specific acids/bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Goshuyuamide I has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related alkaloids.
Biology: Investigated for its potential analgesic effects and its role in modulating biological pathways.
Mechanism of Action
Goshuyuamide I exerts its effects through multiple molecular targets and pathways. It has been shown to interact with key proteins involved in inflammation and neurodegeneration, such as NF-κB, STAT3, and JUN. These interactions modulate signaling pathways like IL-17, TNF, and MAPK, contributing to its analgesic and neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
Evodiamine: Another alkaloid from Euodia rutaecarpa with similar analgesic and anti-inflammatory properties.
Dehydroevodiamine: Known for its neuroprotective effects and potential in treating neurodegenerative diseases.
Goshuyuamide II: A closely related compound with similar pharmacological activities.
Uniqueness
Goshuyuamide I stands out due to its specific molecular interactions and higher binding affinities to key proteins compared to other similar compounds. This makes it a promising candidate for further research and development in therapeutic applications .
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[2-(methylamino)phenyl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
InChI |
InChI=1S/C19H19N3O/c1-20-16-8-4-3-7-15(16)19(23)22-11-10-14-13-6-2-5-9-17(13)21-18(14)12-22/h2-9,20-21H,10-12H2,1H3 |
InChI Key |
MWTCEIFXSZZCBO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Origin of Product |
United States |
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